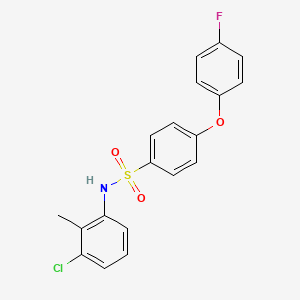![molecular formula C24H42N4O2 B14216516 N-(6-methyloctan-3-yl)-N-[4-[6-methyloctan-3-yl(nitroso)amino]phenyl]nitrous amide CAS No. 540475-39-6](/img/structure/B14216516.png)
N-(6-methyloctan-3-yl)-N-[4-[6-methyloctan-3-yl(nitroso)amino]phenyl]nitrous amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-methyloctan-3-yl)-N-[4-[6-methyloctan-3-yl(nitroso)amino]phenyl]nitrous amide is a complex organic compound with potential applications in various scientific fields. This compound features a nitrous amide functional group and a phenyl ring substituted with nitroso and alkyl groups, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methyloctan-3-yl)-N-[4-[6-methyloctan-3-yl(nitroso)amino]phenyl]nitrous amide typically involves multiple steps, including the formation of the nitroso group and the coupling of the alkyl chains to the phenyl ring. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-(6-methyloctan-3-yl)-N-[4-[6-methyloctan-3-yl(nitroso)amino]phenyl]nitrous amide can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include nitro compounds, amines, and various substituted phenyl derivatives.
Scientific Research Applications
N-(6-methyloctan-3-yl)-N-[4-[6-methyloctan-3-yl(nitroso)amino]phenyl]nitrous amide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(6-methyloctan-3-yl)-N-[4-[6-methyloctan-3-yl(nitroso)amino]phenyl]nitrous amide involves its interaction with specific molecular targets and pathways. The nitroso group can form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s alkyl chains and phenyl ring also contribute to its overall activity by influencing its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- N-(6-methyloctan-3-yl)-N-[4-(nitroso)phenyl]nitrous amide
- N-(6-methyloctan-3-yl)-N-[4-(amino)phenyl]nitrous amide
- N-(6-methyloctan-3-yl)-N-[4-(nitro)phenyl]nitrous amide
Uniqueness
N-(6-methyloctan-3-yl)-N-[4-[6-methyloctan-3-yl(nitroso)amino]phenyl]nitrous amide is unique due to its dual nitroso and alkyl substitutions on the phenyl ring, which confer distinct chemical and biological properties
Properties
CAS No. |
540475-39-6 |
|---|---|
Molecular Formula |
C24H42N4O2 |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
N-(6-methyloctan-3-yl)-N-[4-[6-methyloctan-3-yl(nitroso)amino]phenyl]nitrous amide |
InChI |
InChI=1S/C24H42N4O2/c1-7-19(5)11-13-21(9-3)27(25-29)23-15-17-24(18-16-23)28(26-30)22(10-4)14-12-20(6)8-2/h15-22H,7-14H2,1-6H3 |
InChI Key |
PBCUEXUHOVCZDU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCC(CC)N(C1=CC=C(C=C1)N(C(CC)CCC(C)CC)N=O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(Benzyloxy)phenyl]-3-bromopropanamide](/img/structure/B14216443.png)
![Benzonitrile, 4-[2-[(1-cyclohexyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14216446.png)
![8-({2-[4-(Nonyloxy)phenyl]pyrimidin-5-YL}oxy)octan-1-OL](/img/structure/B14216457.png)

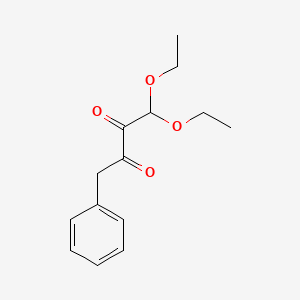
![3,3'-[(E)-Diazenediyl]bis(4-iodo-1,2,5-oxadiazole)](/img/structure/B14216471.png)
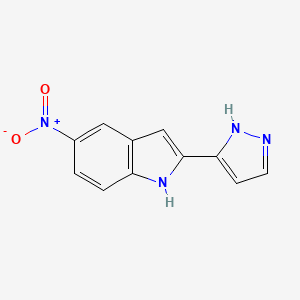
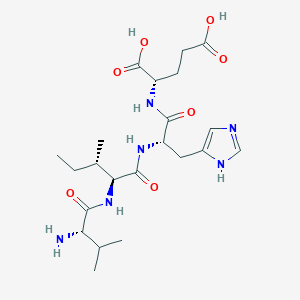
![1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]selanyl}-2-(trimethylsilyl)trisilane](/img/structure/B14216485.png)
![1,6-Dimethoxy-9,9'-spirobi[fluorene]](/img/structure/B14216505.png)

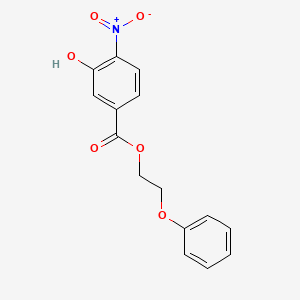
![2-[(1,3-Dimethoxy-1,3-dioxopropan-2-ylidene)amino]phenolate](/img/structure/B14216529.png)
